Cas no 1311314-31-4 (2-(1-Aminopropyl)phenol hydrochloride)

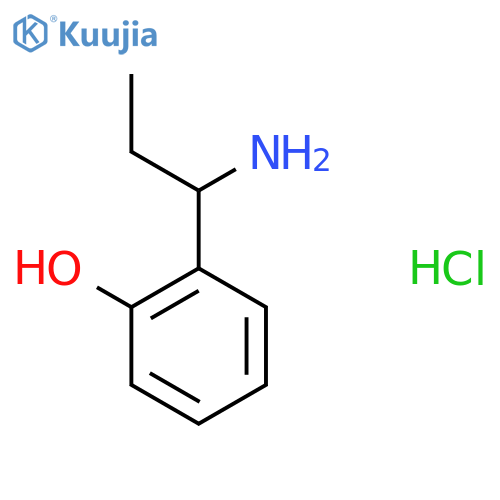

1311314-31-4 structure

商品名:2-(1-Aminopropyl)phenol hydrochloride

CAS番号:1311314-31-4

MF:C9H14ClNO

メガワット:187.666561603546

MDL:MFCD18483225

CID:4587625

PubChem ID:19748496

2-(1-Aminopropyl)phenol hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-(1-aminopropyl)phenol hydrochloride

- 2-(1-aminopropyl)phenol;hydrochloride

- 2-(1-Aminopropyl)phenol HCl

- Y14154

- Z1266854970

- 1311314-31-4

- 2-(1-aminopropyl)phenolhydrochloride

- EN300-73847

- SCHEMBL9461595

- WS-02134

- 2-(1-Aminopropyl)phenol hydrochloride

-

- MDL: MFCD18483225

- インチ: 1S/C9H13NO.ClH/c1-2-8(10)7-5-3-4-6-9(7)11;/h3-6,8,11H,2,10H2,1H3;1H

- InChIKey: VHVGYSJIMHAWAD-UHFFFAOYSA-N

- ほほえんだ: Cl.OC1C=CC=CC=1C(CC)N

計算された属性

- せいみつぶんしりょう: 187.0763918g/mol

- どういたいしつりょう: 187.0763918g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 116

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2

2-(1-Aminopropyl)phenol hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-73847-0.05g |

2-(1-aminopropyl)phenol hydrochloride |

1311314-31-4 | 95% | 0.05g |

$115.0 | 2023-06-25 | |

| 1PlusChem | 1P01AHNC-50mg |

2-(1-aminopropyl)phenol hydrochloride |

1311314-31-4 | 95% | 50mg |

$163.00 | 2025-03-19 | |

| 1PlusChem | 1P01AHNC-5g |

2-(1-aminopropyl)phenol hydrochloride |

1311314-31-4 | 95% | 5g |

$2610.00 | 2023-12-22 | |

| 1PlusChem | 1P01AHNC-500mg |

2-(1-aminopropyl)phenol hydrochloride |

1311314-31-4 | 95% | 500mg |

$465.00 | 2025-03-19 | |

| A2B Chem LLC | AV68248-2.5g |

2-(1-aminopropyl)phenol hydrochloride |

1311314-31-4 | 95% | 2.5g |

$1134.00 | 2024-04-20 | |

| 1PlusChem | 1P01AHNC-2.5g |

2-(1-aminopropyl)phenol hydrochloride |

1311314-31-4 | 95% | 2.5g |

$1353.00 | 2023-12-22 | |

| eNovation Chemicals LLC | D963216-1g |

2-(1-aminopropyl)phenol hydrochloride |

1311314-31-4 | 95% | 1g |

$770 | 2025-02-25 | |

| A2B Chem LLC | AV68248-1g |

2-(1-aminopropyl)phenol hydrochloride |

1311314-31-4 | 95% | 1g |

$559.00 | 2024-04-20 | |

| A2B Chem LLC | AV68248-50mg |

2-(1-aminopropyl)phenol hydrochloride |

1311314-31-4 | 95% | 50mg |

$157.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D963216-500mg |

2-(1-aminopropyl)phenol hydrochloride |

1311314-31-4 | 95% | 500mg |

$600 | 2024-06-06 |

2-(1-Aminopropyl)phenol hydrochloride 関連文献

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Louis Porte RSC Adv., 2014,4, 64506-64513

1311314-31-4 (2-(1-Aminopropyl)phenol hydrochloride) 関連製品

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 249916-07-2(Borreriagenin)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1311314-31-4)2-(1-Aminopropyl)phenol hydrochloride

清らかである:99%

はかる:1g

価格 ($):682.0